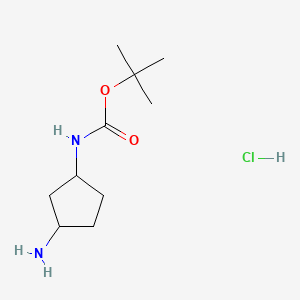
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a multifunctional compound with a wide range of uses . It is a white crystalline powder with the chemical formula C10H21ClN2O2 . It is soluble in water and common organic solvents such as methanol, ethanol, and dichloromethane .
Synthesis Analysis
The synthesis of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL) in a dry reaction flask . The reaction mixture is cooled in an ice bath, and a 70% solution of ammonia (0.6 mL) is slowly added . The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The molecular structure of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is represented by the InChI code1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H . The molecular weight is 236.74 . Chemical Reactions Analysis
Tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical And Chemical Properties Analysis
Tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Decomposition of Methyl Tert-Butyl Ether in Environmental Cleanup
Research on the decomposition of methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor shows its potential application in environmental cleanup. This method offers an alternative way of decomposing and converting MTBE into less harmful substances, indicating a potential pathway for the environmental management of similar compounds (Hsieh et al., 2011).
Environmental Behavior and Fate of Methyl Tert‐Butyl Ether
Understanding the environmental behavior and fate of MTBE, particularly its high solubility in water and resistance to biodegradation in groundwater, highlights the challenges and necessary considerations for the environmental management of similar tert-butyl compounds. This knowledge is crucial for devising remediation strategies for compounds with similar properties (Squillace et al., 1997).
Synthetic Phenolic Antioxidants
The study on synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), underscores the widespread use of tert-butyl compounds in industrial and commercial products. The review discusses their occurrence, human exposure, and associated toxicity, providing insights into the safety and environmental impact of tert-butyl compounds (Liu & Mabury, 2020).
Decarbamoylation of Acetylcholinesterases
Research on the decarbamoylation of acetylcholinesterases by carbamates reveals the biological interactions of carbamate compounds, potentially informing the therapeutic or toxicological effects of related chemicals. This study provides a foundation for understanding the biochemical mechanisms and effects of tert-butyl carbamates (Rosenberry & Cheung, 2019).
Structure-Metabolism Relationships in Carbamates
Investigating the structure-metabolism relationships of carbamates helps in designing drugs or prodrugs with desired stability and activity profiles. This study's findings can guide the development of tert-butyl carbamate compounds for pharmaceutical applications (Vacondio et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBULZGXHADRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669523 |
Source


|
| Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride | |
CAS RN |
1197239-37-4 |
Source


|
| Record name | tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1197239-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
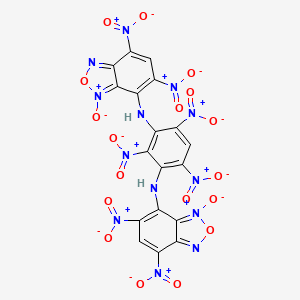
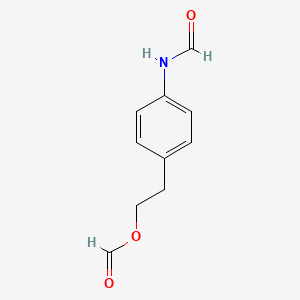
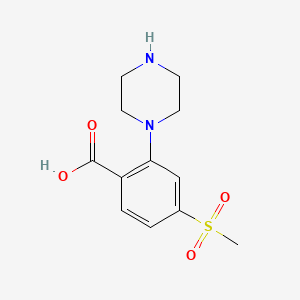

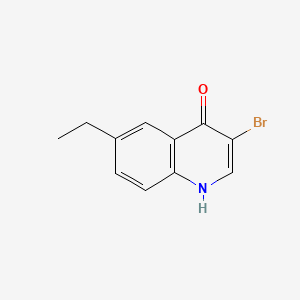
![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)

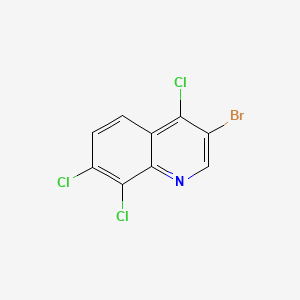
![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)

